5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Researchers optimizing 1,3,4-thiadiazol-2-amine SAR frequently encounter inconsistent access to 5-position analogs bearing reactive handles for downstream functionalization. This compound addresses that gap. • Terminal alkyne moiety enables CuAAC click bioconjugation - a capability absent in methyl, ethyl, or phenyl congeners • Lower m.p. (134-136°C) vs. 5-aryl analogs (>177°C) improves organic solvent solubility, reaction yields, and purification efficiency • Ideal scaffold for focused library synthesis targeting hCA isoform selectivity and DNA-binding probe development Supplied with full QA documentation. For R&D use only.

Molecular Formula C5H5N3S2
Molecular Weight 171.2 g/mol
CAS No. 53918-05-1
Cat. No. B1271024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
CAS53918-05-1
Molecular FormulaC5H5N3S2
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC#CCSC1=NN=C(S1)N
InChIInChI=1S/C5H5N3S2/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7)
InChIKeySJSZAQLZKIYESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: Core Scaffold Overview


5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine (CAS 53918-05-1) is a 2-amino-1,3,4-thiadiazole derivative featuring a terminal alkyne-bearing thioether substituent at the 5-position [1]. This core heterocyclic scaffold is widely recognized in medicinal chemistry for its ability to engage diverse biological targets, including carbonic anhydrase isoforms and DNA, making it a valuable starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns [2] [3].

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: Why Substitution Fails


The biological activity and physicochemical properties of 1,3,4-thiadiazol-2-amines are exquisitely sensitive to the nature of the substituent at the 5-position [1]. SAR studies consistently demonstrate that variations in this substituent—whether an alkylthio, aryl, or heteroaryl group—can lead to order-of-magnitude differences in potency against specific targets such as carbonic anhydrase isoforms, and can fundamentally alter DNA binding affinity and mode [2] [3]. The unique terminal alkyne moiety in 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine offers a distinct electronic profile and a reactive handle for potential downstream functionalization (e.g., click chemistry) that is entirely absent in generic methyl, ethyl, or phenyl analogs. Therefore, substitution without rigorous comparative data risks invalidating established SAR and compromising project reproducibility.

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: Key Analog Comparison


Carbonic Anhydrase Isoform Selectivity

While direct hCA inhibition data for 5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine are not available, SAR within the closely related class of 5-substituted 1,3,4-thiadiazole-2-thiols demonstrates that the 5-position substituent dramatically influences isoform selectivity. For instance, 5-amino-1,3,4-thiadiazole-2-thiol exhibits broad inhibition across hCA I, II, and IX (Ki range: 97 nM to 548 µM), whereas the analog 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol is a highly selective hCA I inhibitor (Ki = 97 nM) with >100-fold selectivity over hCA II and >3000-fold over hCA IX [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Anthelmintic AF-2 Receptor Activity

A series of 5-(alkylthio)-1,3,4-thiadiazole analogs were evaluated in an AF-2 neuropeptide receptor binding assay from the gastrointestinal nematode Ascaris suum. Among these, an optimized analog (compound 50) exhibited an apparent potency 300 times greater than the initial lead compound (compound 1) [1]. This demonstrates the profound impact of the 5-alkylthio substituent on target engagement and validates the 5-(2-propynylsulfanyl) moiety as a distinct structural variation with potential for similar or superior activity.

Anthelmintic AF-2 Receptor Parasitology

DNA Binding and Cleavage Activity

A series of seven 5-substituted 1,3,4-thiadiazol-2-amines, including alkyl, aryl, and heteroaryl derivatives, were synthesized and evaluated for DNA binding using absorption and fluorescence spectroscopy. All compounds demonstrated avid binding to DNA, and gel electrophoresis studies with pUC18 DNA confirmed their ability to cleave DNA in the presence of the oxidant H₂O₂ [1]. This class-level evidence confirms that the 1,3,4-thiadiazol-2-amine scaffold, when appropriately substituted at the 5-position, is a privileged structure for DNA-targeted applications.

DNA Interaction Spectroscopy Chemical Biology

Thermal Stability & Purity

The compound exhibits a sharp melting point range of 134-136°C, indicating high crystalline purity . This thermal profile is consistent with other 5-(alkylthio)-1,3,4-thiadiazol-2-amines, but contrasts with 5-phenyl-1,3,4-thiadiazol-2-amine (m.p. 177-179°C) and 5-methyl-1,3,4-thiadiazol-2-amine (m.p. 178-180°C) [1]. These differences in melting point reflect distinct crystal packing energies, which can influence solubility, formulation behavior, and long-term storage stability.

Chemical Purity Thermal Analysis Quality Control

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

Given the class-level evidence that 5-position substitution dictates hCA isoform selectivity [1], this compound is an ideal starting point for synthesizing focused libraries to probe SAR around the terminal alkyne moiety. Its unique structure may offer a novel selectivity profile compared to established 5-amino or 5-pyridylcarboxamido analogs.

DNA-Targeted Probe Development

The established class-level DNA binding and cleavage activity of 5-substituted 1,3,4-thiadiazol-2-amines [2] supports the use of this compound as a core scaffold for developing fluorescent probes or affinity reagents. The terminal alkyne provides a convenient handle for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

AF-2 Receptor Ligand Exploration

The cross-study comparable evidence demonstrating that 5-(alkylthio) substituents can profoundly impact AF-2 receptor binding potency [3] justifies the inclusion of this specific 5-(propynylsulfanyl) analog in screening cascades targeting parasitic nematodes. Its activity may differ significantly from simple alkylthio counterparts.

Solubility-Driven Synthesis Optimization

The significantly lower melting point of this compound (134-136°C) compared to common 5-aryl and 5-methyl analogs (m.p. >177°C) suggests enhanced solubility in organic solvents. This property can be leveraged to improve reaction yields, simplify purification steps (e.g., recrystallization), and enable higher-throughput parallel synthesis workflows.

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